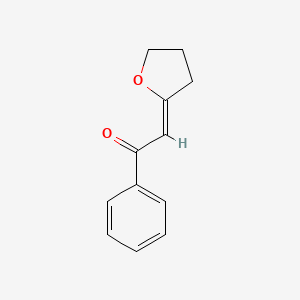
2-(Oxolan-2-ylidene)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Reactivity in Electron Transfer Reactions
The electrochemical reduction of substituted 4–oxothiazolidine derivatives, related to the chemical structure of interest, demonstrates a mechanistic exploration of electron transfer reactions. The study revealed a reduction mechanism involving an ECE–Disp sequence followed by the protonation of the electrogenerated base dianion. This provides insights into the electronic structure and reactivity of intermediate species, suggesting applications in electrochemical processes and materials science (Cekic‐Laskovic et al., 2011).
Fluorescent Sensing
A novel fluorescent Schiff base, synthesized for potential applications as a Cu(II) ion selective sensor, highlights the utility of similar compounds in environmental monitoring and analytical chemistry. The specific Schiff base exhibited high selectivity and sensitivity to Cu+2 ions, indicating its potential as a new fluorescence sensor (Yıldırım & Kaya, 2010).
Biotechnological Production
2-Phenylethanol, structurally related to the compound of interest, is notable for its rose-like fragrance and applications in cosmetics, perfumes, and food industries. Its biotechnological production through microbial transformation is an environmentally friendly alternative to chemical synthesis, emphasizing the potential of similar compounds in sustainable manufacturing processes (Hua & Xu, 2011).
Corrosion Inhibition
The derivative 2-[3-(2-oxo-2-phenylethylidene)-1,4-dihydroquinoxaline-2(1H)ylidene]-1-phenylethanone (Qx1) demonstrates significant corrosion inhibition for steel in acidic solutions. This suggests applications of similar compounds in protecting materials against corrosion, which is critical in industrial and engineering contexts (Elayyachy et al., 2011).
Synthesis of Novel Derivatives
The synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from related compounds underscores the versatility of such chemical structures in generating new pharmacologically active molecules. This research demonstrates the potential for similar compounds in drug discovery and development, specifically targeting cancer cell growth inhibition (Zheng et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
(2Z)-2-(oxolan-2-ylidene)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDKENNFMPVHL-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C2=CC=CC=C2)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C(=O)C2=CC=CC=C2)/OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
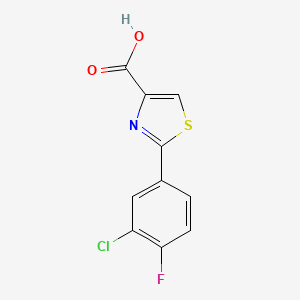
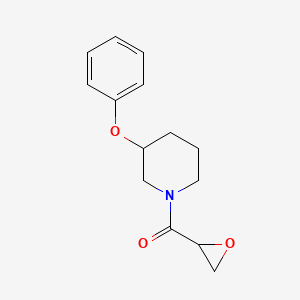

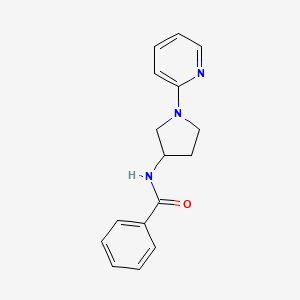
![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)
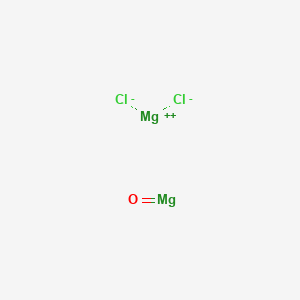

![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2805941.png)
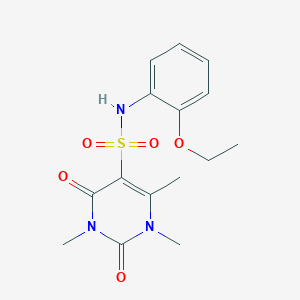

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805945.png)

